molecular formula C9H5BrClN B573110 3-Bromo-6-chloroisoquinoline CAS No. 1276056-79-1

3-Bromo-6-chloroisoquinoline

Cat. No. B573110
CAS RN: 1276056-79-1
M. Wt: 242.5
InChI Key: NAABYMOOMLEFPU-UHFFFAOYSA-N
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Description

3-Bromo-6-chloroisoquinoline is a compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid substance .


Synthesis Analysis

The synthesis of 3-Bromo-6-chloroisoquinoline involves several steps. One method involves the reaction of 1,3-dichloro-6-bromoisoquinoline with glacial acetic acid and red phosphorus . The reaction is heated to reflux for about 5 hours. After cooling to room temperature, the mixture is filtered and the filtrate is extracted with ethyl acetate .


Physical And Chemical Properties Analysis

3-Bromo-6-chloroisoquinoline is a solid substance . It has a molecular weight of 242.5 . The compound should be stored at an ambient temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety statements associated with this compound are H315, H319, and H335 .

properties

IUPAC Name

3-bromo-6-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAABYMOOMLEFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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